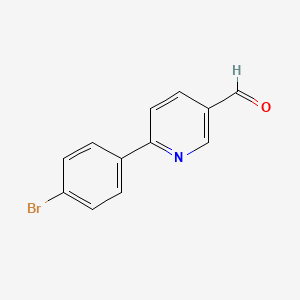

6-(4-Bromophenyl)nicotinaldehyde

Description

6-(4-Bromophenyl)nicotinaldehyde (CAS: 113744-39-1) is a pyridine derivative with the molecular formula C₁₂H₈BrNO and a molar mass of 262.1 g/mol . The compound features a pyridine ring substituted with a 4-bromophenyl group at the 6-position and an aldehyde functional group at the 3-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and materials science. For example, it serves as a precursor in the construction of hydrogen-bonded organic frameworks (HOFs), such as HOF-TAM-PNA, which exhibits a high Brunauer-Emmett-Teller (BET) surface area of 2008 m²/g due to enhanced hydrogen bonding and structural rigidity .

Properties

Molecular Formula |

C12H8BrNO |

|---|---|

Molecular Weight |

262.10 g/mol |

IUPAC Name |

6-(4-bromophenyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H8BrNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-8H |

InChI Key |

DCKJFIPGNBMQKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C=O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomerism: Positional Effects of Bromophenyl Substitution

- 6-(2-Bromophenyl)nicotinaldehyde (CAS: 898404-58-5): This isomer differs in the position of the bromophenyl group (2- vs. 4-substitution on the phenyl ring).

Substituent Variation on the Pyridine Ring

- 6-Bromo-4-methylnicotinaldehyde (CAS: 926294-07-7, C₇H₆BrNO): The replacement of the bromophenyl group with a bromo and methyl group at the 6- and 4-positions of the pyridine ring, respectively, simplifies the structure but reduces conjugation. This compound is primarily used as an intermediate in pharmaceutical synthesis, though its applications are less diverse compared to 6-(4-Bromophenyl)nicotinaldehyde .

- 6-(4-Methylphenoxy)nicotinaldehyde: Substitution with a methylphenoxy group instead of bromophenyl alters electronic properties (electron-donating vs. electron-withdrawing effects). This derivative is utilized in medicinal chemistry for synthesizing kinase inhibitors, highlighting how substituent choice tailors bioactivity .

Functional Group Impact in Material Science

- 6-(4-Formylphenyl)nicotinaldehyde (PNA) :

Used in HOF-TAM-PNA , this compound replaces bromine with a formyl group, enhancing hydrogen-bonding interactions. The resulting framework achieves a BET surface area of 2008 m²/g , outperforming analogues with smaller substituents . In contrast, the bromine atom in this compound may offer heavier halogen bonding, though this remains unexplored in HOFs.

Radiochemistry and Isotopic Labeling

- [18F]Fluoronicotinaldehyde: Fluorine-18 labeling of nicotinaldehyde derivatives (e.g., 6-[18F]fluoronicotinaldehyde) enables positron emission tomography (PET) imaging applications. The radiochemical synthesis achieves 50 ± 9% yield in 30 minutes via "Radio-Fluori" technology . Bromine’s larger atomic radius and lower electronegativity compared to fluorine limit isotopic labeling utility but may enhance stability in non-radioactive applications.

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.